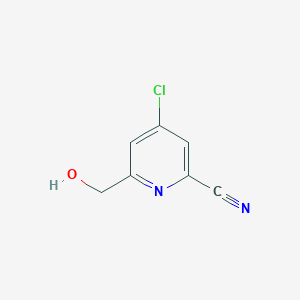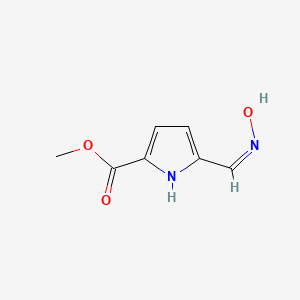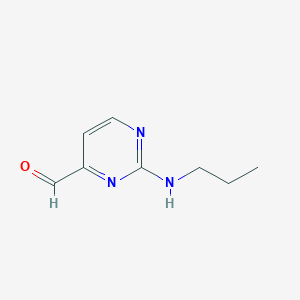
2-(Propylamino)pyrimidine-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Propylamino)pyrimidine-4-carbaldehyde is a heterocyclic compound with the molecular formula C8H11N3O It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Propylamino)pyrimidine-4-carbaldehyde typically involves the reaction of 2-chloropyrimidine-4-carbaldehyde with propylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol or methanol. The mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-(Propylamino)pyrimidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: 2-(Propylamino)pyrimidine-4-carboxylic acid.
Reduction: 2-(Propylamino)pyrimidine-4-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Propylamino)pyrimidine-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the development of new materials and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(Propylamino)pyrimidine-4-carbaldehyde is not well-documented. as a pyrimidine derivative, it is likely to interact with biological targets such as enzymes or receptors involved in nucleic acid metabolism. The aldehyde group may also participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, potentially altering their function .
Comparison with Similar Compounds
- 2-(Methylamino)pyrimidine-4-carbaldehyde
- 2-(Ethylamino)pyrimidine-4-carbaldehyde
- 2-(Butylamino)pyrimidine-4-carbaldehyde
Comparison: 2-(Propylamino)pyrimidine-4-carbaldehyde is unique due to its specific propylamino substitution, which can influence its reactivity and interactions compared to its methyl, ethyl, and butyl analogs. The length and structure of the alkyl chain can affect the compound’s solubility, stability, and biological activity .
Properties
CAS No. |
1260815-50-6 |
|---|---|
Molecular Formula |
C8H11N3O |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-(propylamino)pyrimidine-4-carbaldehyde |
InChI |
InChI=1S/C8H11N3O/c1-2-4-9-8-10-5-3-7(6-12)11-8/h3,5-6H,2,4H2,1H3,(H,9,10,11) |
InChI Key |
HAKPCEGJRRGWHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NC=CC(=N1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Pyrrolo[2,3-b]quinoxaline](/img/structure/B11916074.png)


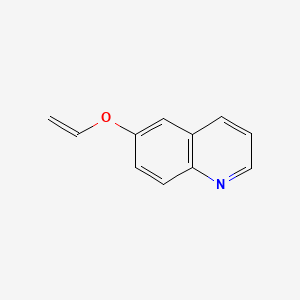
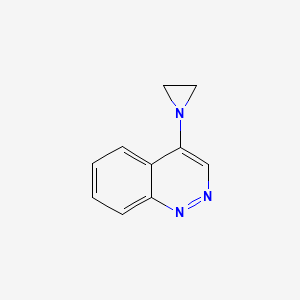
![1,4,9-Triazaspiro[5.5]undecan-3-one](/img/structure/B11916111.png)




